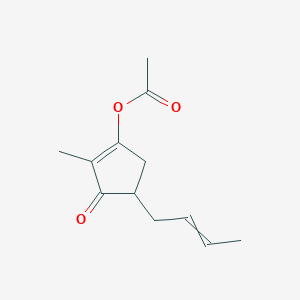
2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt is a chemical compound with the molecular formula C20H22CaCl2N2O6. This compound is known for its unique structure, which includes a pyridine ring substituted with a 4-chlorobutoxy group and coordinated with calcium ions . It has various applications in scientific research and industry due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt typically involves the reaction of 2-pyridinecarboxylic acid with 4-chlorobutanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process generally includes the purification of the final product through crystallization or other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the 4-chlorobutoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt involves its interaction with specific molecular targets. The compound can bind to metal ions and enzymes, affecting their activity and leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its coordination with calcium ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyridinecarboxylic acid: A simpler analog without the 4-chlorobutoxy group.
4-Chloro-2-pyridinecarboxylic acid: A related compound with a chlorine substituent on the pyridine ring.
Pyridine-2-carboxylic acid: Another analog with different substituents on the pyridine ring.
Uniqueness
2-Pyridinecarboxylic acid, 5-(4-chlorobutoxy)-, calcium salt is unique due to its specific substitution pattern and coordination with calcium ions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
72133-63-2 |
|---|---|
Molekularformel |
C20H22CaCl2N2O6 |
Molekulargewicht |
497.4 g/mol |
IUPAC-Name |
calcium;5-(4-chlorobutoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/2C10H12ClNO3.Ca/c2*11-5-1-2-6-15-8-3-4-9(10(13)14)12-7-8;/h2*3-4,7H,1-2,5-6H2,(H,13,14);/q;;+2/p-2 |
InChI-Schlüssel |
SUMXLORJRYGFQB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=NC=C1OCCCCCl)C(=O)[O-].C1=CC(=NC=C1OCCCCCl)C(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


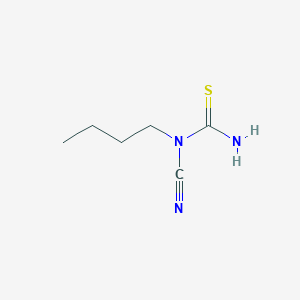


![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
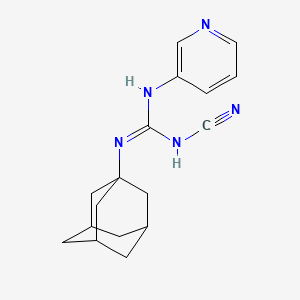
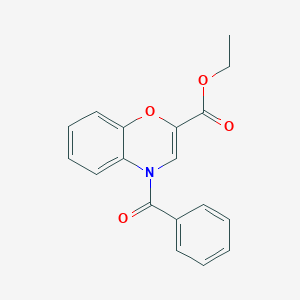

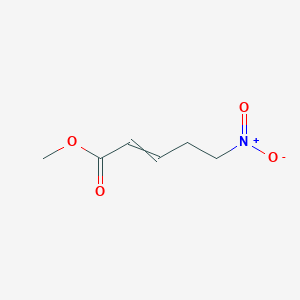
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
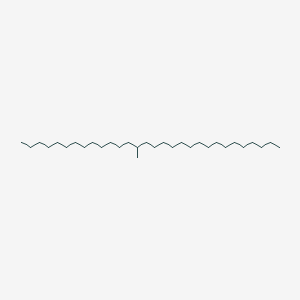
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
